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Abstract

(2-Bromophenyl)acetaldehyde is an aromatic aldehyde of interest in organic synthesis,
serving as a potential building block for more complex molecules in the pharmaceutical and
agrochemical industries. This technical guide provides a comprehensive overview of its
theoretical properties, available experimental data, and predicted reactivity. The document
includes a summary of its physicochemical characteristics, a detailed synthesis protocol, and
an analysis of its expected chemical behavior based on the functionalities present in its
structure. Safety and handling information is also provided.

Chemical and Physical Properties

(2-Bromophenyl)acetaldehyde, with the molecular formula CsH7BrO, is a disubstituted
benzene derivative.[1] Its structure consists of a phenyl ring substituted with a bromine atom at
the ortho position and an acetaldehyde group. The presence of the aldehyde functional group
and the bromine atom on the aromatic ring are key determinants of its chemical reactivity.
While extensive experimental data on its physical properties are not readily available in the
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literature, a combination of computed data and information from suppliers allows for a general

characterization.

Table 1: Physicochemical Properties of (2-Bromophenyl)acetaldehyde

Property Value Source

Molecular Formula CsH7BrO PubChem[1]

Molecular Weight 199.04 g/mol PubChem[1], Sigma-Aldrich[2]
2-(2-

IUPAC Name PubChem[1]
bromophenyl)acetaldehyde

CAS Number 19720-33-9

) ] ] Sigma-Aldrich,
Physical Form Solid or Qil

PrepChem.com|3]

Topological Polar Surface Area  17.1 A2

PubChem[1]

Note: The physical form has been reported as both a solid and an oil, which may depend on

the purity of the substance. It is likely a low-melting solid.

Spectroscopic and Analytical Data

Detailed spectroscopic data for (2-Bromophenyl)acetaldehyde is not widely published.

However, based on the known spectral characteristics of similar aromatic aldehydes and

brominated compounds, the following theoretical data can be predicted.

Table 2: Predicted Spectroscopic Data for (2-Bromophenyl)acetaldehyde
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Technique Predicted Key Features

Aromatic protons (multiplets, ~7.0-7.6 ppm),
1H NMR Aldehydic proton (triplet, ~9.7 ppm), Methylene
protons (doublet, ~3.8 ppm).

Carbonyl carbon (~200 ppm), Aromatic carbons
(~125-135 ppm), Methylene carbon (~50 ppm).

13C NMR

Strong C=0 stretch (~1720-1740 cm~1), C-H
stretch of aldehyde (~2720 and ~2820 cm™1), C-
Br stretch (~500-600 cm~1), Aromatic C=C
stretches (~1400-1600 cm™1),

Infrared (IR) Spectroscopy

Molecular ion peak (M*) at m/z 198 and 200 in a
M Spect try (MS) ~1:1 ratio due to bromine isotopes ("°Br and
ass Spectrometr
P Y 81Br). Fragmentation would likely involve loss of

the CHO group and the bromine atom.

Synthesis Protocol

A detailed protocol for the synthesis of (2-Bromophenyl)acetaldehyde via the oxidation of 2-
(2-bromophenyl)ethanol has been reported.[3]

Experimental Procedure:

¢ Reaction Setup: A solution of 9.11 grams (0.045 mole) of 2-(2-bromophenyl)ethanol in 35
milliliters of methylene chloride is prepared.[3] This solution is then added to a stirred
suspension of 14.62 grams (0.063 mole) of pyridinium chlorochromate (PCC) in 75 milliliters
of methylene chloride at ambient temperature.[3]

» Reaction Execution: The addition results in a slightly exothermic reaction and the formation
of a black reaction mixture.[3] The mixture is stirred for 15 hours at ambient temperature.[3]

» Work-up and Purification: Following the reaction, 150 milliliters of ether is added, and the
mixture is filtered through a pad of silica gel on celite.[3] The insoluble residue is washed
with an additional 100 milliliters of ether.[3] The combined ether solutions are then
concentrated by rotary evaporation to yield the crude product.[3]
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« |solation of Product: The final product, (2-Bromophenyl)acetaldehyde, is obtained as an oil.
[3] The reported yield is 8.0 grams (90%).[3] The product can be characterized by thin-layer
chromatography (TLC) on silica gel, where it exhibits an Rf of 0.6 when eluted with one
percent methanol in chloroform.[3]
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Synthesis Workflow

Theoretical Reactivity

The reactivity of (2-Bromophenyl)acetaldehyde is dictated by the aldehyde functional group
and the ortho-bromo substituent on the phenyl ring.

Reactions of the Aldehyde Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack.

o Oxidation: Aldehydes are readily oxidized to carboxylic acids. Treatment of (2-
Bromophenyl)acetaldehyde with oxidizing agents such as potassium permanganate or
chromic acid would be expected to yield 2-bromophenylacetic acid.

e Reduction: The aldehyde can be reduced to a primary alcohol. Common reducing agents for
this transformation include sodium borohydride (NaBHa4) and lithium aluminum hydride
(LiAIH4), which would produce 2-(2-bromophenyl)ethanol.
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» Nucleophilic Addition: The aldehyde will undergo nucleophilic addition reactions with a
variety of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide.
For instance, reaction with a Grignard reagent (R-MgBr) would lead to the formation of a

secondary alcohol.

o Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can be used to convert
the carbonyl group into a carbon-carbon double bond, forming a substituted styrene

derivative.

¢ Reductive Amination: In the presence of ammonia or a primary or secondary amine and a
reducing agent (e.g., sodium cyanoborohydride), (2-Bromophenyl)acetaldehyde can be

converted to the corresponding amine.

Reactivity of the Aldehyde Group
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Aldehyde Reactivity

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring can participate in several types of reactions, particularly
those catalyzed by transition metals.

e Cross-Coupling Reactions: The C-Br bond can be activated by palladium catalysts to
undergo cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b125969/docs?utm_src=pdf-body#theoretical-properties-of-2-bromophenyl-acetaldehyde-a-technical-guide
https://www.benchchem.com/product/b125969/docs?utm_src=pdf-body-img#theoretical-properties-of-2-bromophenyl-acetaldehyde-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

reactions are powerful tools for forming new carbon-carbon bonds, allowing for the

introduction of a wide variety of substituents at the ortho position to the acetaldehyde-

bearing side chain.

e Nucleophilic Aromatic Substitution (SNAAr): While generally less reactive than activated aryl

halides, under forcing conditions or with strong nucleophiles, the bromine atom could

potentially be displaced. The ortho-position of the electron-withdrawing acetaldehyde group

may provide some activation for this type of reaction.

Stability and Storage

Aldehydes are known to be susceptible to oxidation and polymerization. (2-

Bromophenyl)acetaldehyde should be stored under an inert atmosphere (e.g., nitrogen or

argon) and at low temperatures to minimize degradation. It should be kept away from oxidizing

agents, strong acids, and strong bases.

Safety and Handling

(2-Bromophenyl)acetaldehyde is classified as harmful if swallowed.[1] It may also cause skin

and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn when handling this compound. All manipulations

should be carried out in a well-ventilated fume hood.

Table 3: GHS Hazard Information for (2-Bromophenyl)acetaldehyde

Hazard Statement

Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: PubChem[1]
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Potential Applications in Research and Drug
Development

The bifunctional nature of (2-Bromophenyl)acetaldehyde makes it a potentially valuable
intermediate in organic synthesis. The aldehyde group provides a handle for a variety of
transformations, while the bromo substituent allows for the introduction of diverse functionalities
through cross-coupling reactions. These features make it an attractive starting material for the
synthesis of novel heterocyclic compounds and other complex molecular architectures that are
of interest in medicinal chemistry and materials science.

Conclusion

(2-Bromophenyl)acetaldehyde is a reactive organic compound with potential applications in
synthetic chemistry. While a comprehensive set of experimental data for its physical and
spectral properties is currently lacking, its chemical behavior can be reliably predicted based on
the known reactivity of its constituent functional groups. The provided synthesis protocol offers
a clear pathway for its preparation. Further research is warranted to fully characterize this
compound and explore its utility as a synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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